molecular formula C8H15N B14915610 3-Bicyclo[3.2.0]heptanylmethanamine

3-Bicyclo[3.2.0]heptanylmethanamine

Cat. No.: B14915610
M. Wt: 125.21 g/mol
InChI Key: YMMAPBFOUWCDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bicyclo[3.2.0]heptanylmethanamine is a chemical building block featuring a fused bicyclic scaffold of interest in synthetic and medicinal chemistry research. The bicyclo[3.2.0]heptane core is a key structural motif in bioactive compound development. Recent research highlights the value of this scaffold in pharmaceutical chemistry. Bicyclo[3.2.0]heptane derivatives have been identified as potent Relaxin/Insulin-like family peptide receptor 1 (RXFP1) agonists, showing promise in preclinical research for treating fibrotic diseases, including idiopathic pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), chronic kidney disease, and heart failure . Furthermore, the bicyclo[3.2.0]heptane framework is recognized as a valuable scaffold in synthetic methodology. Advanced techniques, such as palladium-catalyzed C(sp³)–H activation cascades, have been developed to efficiently construct functionalized bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, demonstrating the synthetic versatility of this ring system . This amine-functionalized derivative serves as a versatile intermediate for constructing more complex molecules. Researchers can leverage the amine group for further chemical modifications, making it a valuable tool for probing structure-activity relationships (SAR) and developing novel bioactive compounds . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-bicyclo[3.2.0]heptanylmethanamine

InChI

InChI=1S/C8H15N/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5,9H2

InChI Key

YMMAPBFOUWCDBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptan-3-ylmethanamine can be achieved through several methods. One common approach involves the stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor .

Industrial Production Methods

Industrial production methods for bicyclo[3.2.0]heptan-3-ylmethanamine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptan-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptan-3-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Bicyclic Amines

Compound Name Bicyclo System Molecular Formula Molecular Weight Physical State Key Features References
3-Bicyclo[3.2.0]heptanylmethanamine* [3.2.0] C₈H₁₃N (inferred) ~123.20 (calc.) Not reported Bridgehead amine; moderate ring strain N/A
{bicyclo[4.1.0]heptan-3-yl}methanamine [4.1.0] C₈H₁₅N 125.21 Liquid Higher bridgehead strain; liquid at 4°C
1-bicyclo[2.2.1]hept-2-yl-ethylamine [2.2.1] C₉H₁₅N 137.23 Not reported Ethylamine substituent; lower ring strain
4-Thia-1-aza-bicyclo[3.2.0] derivative [3.2.0] Not specified Not reported Not reported Sulfur and nitrogen heteroatoms; carboxamide substitution

*Note: Data for 3-Bicyclo[3.2.0]heptanylmethanamine inferred from analogs.

Structural Analysis :

  • Bicyclo[3.2.0] vs. Its liquid state suggests lower melting points compared to rigid [3.2.0] systems .
  • Bicyclo[3.2.0] vs. [2.2.1]: The [2.2.1] system () has a norbornane-like structure with reduced strain, enhancing stability but possibly reducing conformational flexibility .
  • Heteroatom Influence : The 4-thia-1-aza derivative () replaces a carbon with sulfur and nitrogen, increasing polarity and altering hydrogen-bonding capacity, which may enhance binding to biological targets .

Physicochemical and Functional Properties

Lipophilicity and Solubility :

  • The methyl-substituted analog, 3-Methyl-3-bicyclo[3.2.0]heptanylmethanamine (), likely exhibits higher lipophilicity than the unsubstituted parent compound, impacting membrane permeability in drug design .
  • The hydrochloride salt of {bicyclo[4.1.0]heptan-3-yl}methanamine () demonstrates improved aqueous solubility, a critical factor for pharmaceutical formulations .

Q & A

Q. What are the common synthetic routes for 3-Bicyclo[3.2.0]heptanylmethanamine derivatives?

  • Methodological Answer : Synthesis often involves [2+2] photocycloaddition or cyclization strategies. For example, intermolecular [2+2] photocycloaddition of enamines yields γ-aminobutyric acid analogues . Alternative routes include photochemical decomposition of CHF2-substituted pyrazolines to form bicyclic amines . Cyclization of 2-vinyl-3-hydroxytetrahydrofuran precursors via 4-exo or 5-exo modes can produce oxetane or tetrahydrofuran derivatives, respectively . Key Considerations :
  • Use UV light for photocycloadditions and monitor reaction progress via NMR.
  • Optimize solvent polarity for cyclization regioselectivity.

Q. How is the bicyclo[3.2.0] scaffold characterized structurally?

  • Methodological Answer : X-ray crystallography and computational modeling (e.g., B3LYP/6-31G*) are used to confirm bicyclic geometry. Spectroscopic methods like 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR identify substituent effects, such as deshielding of protons near electronegative groups . NIST-standardized IR and microwave data validate vibrational states and conformers .

Q. What role does the bicyclo[3.2.0] framework play in mimicking aromatic systems?

  • Methodological Answer : The scaffold mimics meta-substituted benzenes due to comparable exit vector angles (~120°) and substituent distances (~4.5 Å). This bioisosterism is leveraged in drug design to enhance metabolic stability while retaining binding affinity .

Advanced Research Questions

Q. How do kinetic vs. thermodynamic controls resolve contradictions in [2+2] cycloaddition product distribution?

  • Methodological Answer : Theoretical studies (B3LYP/6-31G*) predict bicyclo[3.2.0]heptanones as thermodynamically stable, but experimental results often favor bicyclo[3.1.1] products. This discrepancy arises from kinetic control: transition states with lower activation energy dominate under short reaction times. Techniques like time-resolved spectroscopy can capture transient intermediates . Data Comparison :
Computational Stability (kJ/mol)Experimental Product Ratio
Bicyclo[3.2.0]: -138.220% (kinetic)
Bicyclo[3.1.1]: -62.880% (thermodynamic)
Source:

Q. What strategies enable asymmetric synthesis of bicyclo[3.2.0] derivatives?

  • Methodological Answer : Copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes achieves stereocontrol, as seen in kelsoene synthesis. Chiral auxiliaries (e.g., D-mannitol-derived substrates) guide regioselectivity, while ring-closing metathesis fixes stereochemistry . Critical Steps :
  • Use chiral ligands (e.g., bisoxazolines) to enhance enantiomeric excess.
  • Monitor diastereomer ratios via chiral HPLC.

Q. How do bicyclo[3.2.0] systems resolve regioselectivity challenges in functionalization?

  • Methodological Answer : Ring strain (62.8–138.2 kJ/mol) directs reactivity. For example, 4-methylenebicyclo[3.2.0]heptanes undergo acid-catalyzed ring expansion to norbornanes (81–98% yield) due to lower energy of the bicyclo[2.2.1] product . Substituent electronic effects (e.g., electron-withdrawing groups) stabilize intermediates during solvolysis .

Q. What computational methods address discrepancies between theoretical and experimental data?

  • Methodological Answer : Hybrid QM/MM simulations reconcile B3LYP predictions with experimental outcomes by modeling solvent effects and transition states. For cyclopropyl-assisted solvolysis, far-IR spectroscopy identifies chair-like conformers as reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.